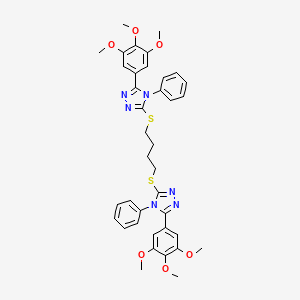

![molecular formula C10H17NO4 B2916713 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid CAS No. 1781968-79-3](/img/structure/B2916713.png)

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

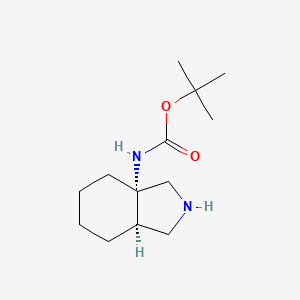

“2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid” is a chemical compound with the CAS Number: 1781968-79-3 . It has a molecular weight of 215.25 . The compound is solid in physical form and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid” are not available, it’s worth noting that the BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.186±0.06 g/cm3 and a predicted boiling point of 341.6±15.0 °C . It is solid in physical form .Aplicaciones Científicas De Investigación

Synthesis and Electrophilic Building Blocks

The synthesis of novel electrophilic building blocks from cyclic acetals, including those derived from α-amino and α- or β-hydroxy acids, has been demonstrated. 2-(tert-Butyl)dioxolanones and related compounds obtained by acetalization were treated with N-bromosuccinimide to produce electrophilic agents capable of further transformation into chiral derivatives of pyruvic acid and other compounds, highlighting the role of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid derivatives in synthesizing enantiomerically pure compounds (Zimmermann & Seebach, 1987).

Peptide Backbone Modification

The chemical versatility of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid derivatives facilitates the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This method allows for the efficient modification of peptide backbones, producing peptides with improved properties. This approach has been shown to be superior to existing methods of peptide modification, offering a new pathway for the development of therapeutic peptides (Matt & Seebach, 1998).

Modular Synthesis of Azetidines

The strain-release-driven homologation of boronic esters presents a novel method for the modular synthesis of azetidines. By exploiting the high ring strain of azabicyclo[1.1.0]butane, a straightforward pathway to azetidinyl boronic esters is achieved, which are valuable in medicinal chemistry due to their application in the synthesis of pharmaceuticals like cobimetinib (Fawcett et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLPFPLPMZEOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

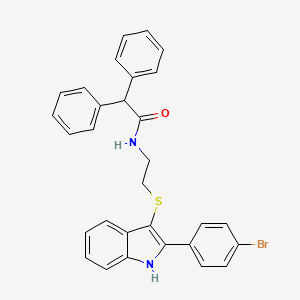

![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)

![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)